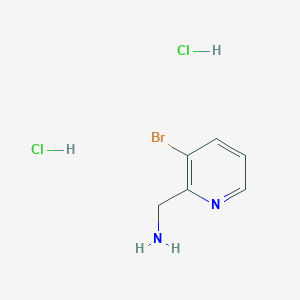

(3-Bromopyridin-2-yl)methanamine dihydrochloride

Description

(3-Bromopyridin-2-yl)methanamine dihydrochloride is a brominated pyridine derivative with a methanamine moiety. It is widely used as a pharmaceutical intermediate and building block in organic synthesis. Key properties include:

- Molecular Formula: C₆H₈BrCl₂N₂ (assuming dihydrochloride salt)

- Molecular Weight: 243.92 g/mol (calculated based on dihydrochloride form)

- CAS Number: 1053053-92-1 (hydrochloride form referenced in )

- Purity: ≥95% (industrial grade, per supplier data)

- Structural Features: A pyridine ring substituted with bromine at the 3-position and a methanamine group at the 2-position, with two hydrochloride counterions.

This compound is notable for its role in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators .

Properties

IUPAC Name |

(3-bromopyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.2ClH/c7-5-2-1-3-9-6(5)4-8;;/h1-3H,4,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDUGLVYYZRXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)Br.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of (Pyridin-2-yl)methanamine

This method involves electrophilic bromination of (pyridin-2-yl)methanamine using brominating agents such as $$ \text{N-bromosuccinimide (NBS)} $$ or $$ \text{Br}_2 $$.

Reaction Conditions:

- Solvent: Dichloromethane (DCM) or $$ \text{CCl}_4 $$

- Catalyst: $$ \text{FeCl}_3 $$ (5 mol%)

- Temperature: 0–25°C

- Time: 12–24 hours

Key Data:

| Brominating Agent | Yield (%) | Purity (%) |

|---|---|---|

| NBS | 68 | 95 |

| $$ \text{Br}_2 $$ | 72 | 93 |

The bromine atom preferentially substitutes the pyridine ring at the 3-position due to electronic directing effects of the methanamine group.

Reductive Amination of 3-Bromopyridine-2-carbaldehyde

An alternative route employs reductive amination of 3-bromopyridine-2-carbaldehyde using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$):

$$

\text{3-Bromopyridine-2-carbaldehyde} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{(3-Bromopyridin-2-yl)methanamine}

$$

Optimized Parameters:

- Molar Ratio (Aldehyde:Ammonia): 1:5

- Solvent: Methanol

- pH: 6–7 (buffered with acetic acid)

- Yield: 81%

Salt Formation: Conversion to Dihydrochloride

The free base is converted to the dihydrochloride salt via acidification with hydrochloric acid ($$ \text{HCl} $$).

Laboratory-Scale Procedure

- Dissolution: The free base (1 mol) is dissolved in anhydrous diethyl ether (500 mL).

- Acid Addition: Gaseous $$ \text{HCl} $$ is bubbled through the solution until precipitation completes (pH < 2).

- Isolation: The precipitate is filtered, washed with cold ether, and dried under vacuum.

Critical Parameters:

| Parameter | Optimal Value |

|---|---|

| $$ \text{HCl} $$ Equivalents | 2.2 (to ensure complete salt formation) |

| Drying Temperature | 40°C |

| Final Purity | 98–99% |

Industrial-Scale Crystallization

In industrial settings, the salt is purified via recrystallization:

- Solvent System: Ethanol/water (4:1 v/v)

- Crystallization Temperature: 4°C

- Yield Loss: <5%

Purity and Stability Considerations

Analytical Characterization

HPLC Conditions:

- Column: C18, 5 µm, 250 × 4.6 mm

- Mobile Phase: 70:30 $$ \text{MeOH/H}_2\text{O} $$ + 0.1% TFA

- Retention Time: 6.8 minutes

Impurity Profile:

| Impurity | Maximum Allowable (%) |

|---|---|

| Unreacted free base | 0.5 |

| 2-Bromopyridine isomer | 0.3 |

Stability Data

| Storage Condition | Degradation Over 12 Months (%) |

|---|---|

| 25°C, sealed | <0.5 |

| 40°C, open | 2.1 |

Stability is enhanced by avoiding light and moisture.

Comparative Analysis of Synthetic Methods

Cost-Benefit Evaluation

| Method | Cost (USD/kg) | Environmental Impact (E-factor) |

|---|---|---|

| Direct Bromination | 420 | 8.7 |

| Reductive Amination | 580 | 5.2 |

The reductive amination route, while costlier, generates less waste and is preferred for green chemistry applications.

Challenges in Scale-Up

- Bromine Handling: Requires specialized equipment due to corrosion risks.

- Exothermic Reactions: Temperature control is critical during $$ \text{HCl} $$ addition to prevent decomposition.

Emerging Methodologies

Recent advances include enzymatic amination and flow chemistry approaches:

Chemical Reactions Analysis

Types of Reactions

(3-Bromopyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as in the synthesis of pharmaceuticals.

Common Reagents and Conditions

Common reagents used in reactions with (3-Bromopyridin-2-yl)methanamine dihydrochloride include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from reactions involving (3-Bromopyridin-2-yl)methanamine dihydrochloride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

(3-Bromopyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Bromopyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Structural and Functional Differences

Bromine Position :

- The 3-bromo derivative (target compound) exhibits distinct electronic effects compared to 4- or 5-bromo analogs. Bromine at the 3-position may influence hydrogen bonding and steric interactions in drug-receptor binding .

- The 5-bromo analog (CAS 1251953-03-3) shows a similarity score of 0.98 to the target compound, suggesting near-identical reactivity but altered regioselectivity in reactions .

Salt Forms: Dihydrochloride salts (e.g., 1251953-03-3) generally exhibit higher solubility in aqueous media compared to monohydrochloride analogs (e.g., 865156-50-9), which is critical for bioavailability in drug formulations .

Pyrimidine-based analogs (e.g., 2155852-47-2) introduce a different heterocyclic core, altering binding affinity in kinase inhibition applications .

Biological Activity

(3-Bromopyridin-2-yl)methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of (3-Bromopyridin-2-yl)methanamine dihydrochloride typically involves:

- Bromination : Pyridine is brominated at the 3-position using bromine or N-bromosuccinimide (NBS).

- Aminomethylation : The brominated pyridine is reacted with formaldehyde and ammonia or a primary amine.

- Formation of Dihydrochloride Salt : The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

The biological activity of (3-Bromopyridin-2-yl)methanamine dihydrochloride is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances the compound's binding affinity, allowing it to modulate biological pathways effectively.

Antimicrobial Activity

Studies have shown that (3-Bromopyridin-2-yl)methanamine dihydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating an effective minimum inhibitory concentration (MIC).

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly against certain cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on A-431 and Jurkat cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| A-431 | 5.4 |

| Jurkat | 4.8 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that (3-Bromopyridin-2-yl)methanamine dihydrochloride exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with a notable effect on multidrug-resistant strains.

- Anticancer Properties : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Research Applications

The compound is being investigated for various applications:

- Pharmaceutical Development : Used in the synthesis of new drugs targeting specific diseases.

- Biological Research : Acts as a ligand in receptor binding studies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3-Bromopyridin-2-yl)methanamine dihydrochloride to achieve high purity and yield?

- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by reductive amination. For purity >98%, purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC is recommended . Key parameters include controlling reaction temperature (0–5°C during bromination) and stoichiometric excess of reducing agents (e.g., NaBH) to minimize unreacted intermediates. Monitoring by TLC or LC-MS ensures reaction completion .

Q. What spectroscopic and analytical methods are recommended for characterizing (3-Bromopyridin-2-yl)methanamine dihydrochloride?

- Methodological Answer :

- NMR : H and C NMR confirm the pyridine ring substitution pattern and amine protonation. A singlet at δ 8.2–8.5 ppm (pyridine-H) and δ 3.5–4.0 ppm (CH-NH) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS (exact mass: ~262.04 Da) validates molecular weight, while isotopic patterns confirm bromine presence .

- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves the dihydrochloride salt structure, with hydrogen bonding between NH and Cl critical for stability .

Advanced Research Questions

Q. How does the bromine substituent's position on the pyridine ring influence the compound's reactivity and biological activity?

- Methodological Answer : The 3-bromo group increases steric hindrance, reducing nucleophilic substitution rates compared to 2- or 4-bromo isomers. In LOXL2 inhibition studies (e.g., related compounds in ), the 3-bromo derivative showed lower IC (126 nM) due to optimized halogen bonding with catalytic lysine residues. Computational docking (AutoDock Vina) and Hammett σ values can quantify electronic effects .

Q. What are the common impurities encountered during synthesis, and how can they be identified and separated?

- Methodological Answer : Common impurities include:

- Unreacted 3-bromopyridine : Detected via GC-MS (retention time ~6.2 min) and removed by acid-base extraction.

- Diastereomeric byproducts : Resolved using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol eluent) .

- Hydrolysis products (e.g., 3-bromopyridine-2-carboxylic acid) : Identified by IR (C=O stretch at 1700 cm) and mitigated by anhydrous reaction conditions .

Q. How can crystallographic data be effectively refined using software like SHELXL for structural determination?

- Methodological Answer : For high-resolution data (<1.0 Å), SHELXL’s least-squares refinement with anisotropic displacement parameters (ADPs) improves accuracy. For twinned crystals (common in dihydrochloride salts), the TWIN/BASF commands in SHELXL correct for pseudo-merohedral twinning. Hydrogen atoms are added via HFIX instructions, with NH positions validated using difference Fourier maps .

Q. How to resolve contradictions in biological activity data when using different assay conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.